[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate
Description
[4-[Acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate is a naphthalene-based compound featuring a benzenesulfonyl group linked via an acetylated amine at the 4-position of the naphthalene core, with an additional acetate ester at the 1-position. The benzenesulfonyl moiety introduces sulfonamide functionality, which is often associated with bioactivity in medicinal chemistry (e.g., enzyme inhibition or antimicrobial effects) . The acetyl group enhances metabolic stability by masking the amine, while the acetate ester may improve solubility or act as a prodrug component . This structural design is reminiscent of other sulfonamide-containing naphthalene derivatives, such as antimicrobial agents and kinase inhibitors, but distinguishes itself through its unique substitution pattern .
Properties
IUPAC Name |
[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-14(22)21(27(24,25)16-8-4-3-5-9-16)19-12-13-20(26-15(2)23)18-11-7-6-10-17(18)19/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQDLYDNCVWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate typically involves a multi-step process. One common method includes the acetylation of 4-amino-1-naphthol followed by sulfonylation with benzenesulfonyl chloride. The final step involves esterification with acetic anhydride to yield the desired compound. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides .
Scientific Research Applications
[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in signaling pathways by modulating the activity of key enzymes and receptors .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Bioactivity Profiles
Table 2: Physicochemical Comparison
Biological Activity
The compound [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate (CAS Number: 38105-25-8) is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and relevant case studies.
- Molecular Formula : C14H13NO3
- Molecular Weight : 243.258 g/mol
- Density : 1.246 g/cm³
- Boiling Point : 374.5°C
- Flash Point : 180.3°C
The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cell survival and apoptosis. Notably, it has been shown to bind to Mcl-1, an anti-apoptotic protein that is overexpressed in various cancers.
Binding Affinity Studies
Recent studies have demonstrated that compounds similar to this compound can interact with the BH3-binding groove of Mcl-1. For instance, a related compound was shown to bind with a dissociation constant () of approximately 5.23 μM, indicating significant affinity for the target site .
Inhibition Studies
A series of experiments have been conducted to evaluate the inhibitory effects of this compound on various enzymes, particularly carbonic anhydrases (CAs). The synthesized derivatives exhibited varying affinities toward different CA isoforms:
| Compound | CA Isoform | (µM) |
|---|---|---|
| Compound 1 | CA I | 6 nM |
| Compound 2 | CA II | 0.67 |
| Compound 3 | CA XIII | 1.85 |
These findings suggest that modifications in the sulfonamide moiety can enhance binding affinity and selectivity towards specific isoforms of carbonic anhydrases .
Case Study 1: Antitumor Activity
In vivo studies have shown that certain derivatives of naphthalene sulfonamides exhibit antitumor properties against mouse lymphoid leukemia models. However, the specific compound this compound has not been directly tested in these models, indicating a gap in research that warrants further investigation .
Case Study 2: Enzyme Inhibition
Another study focused on the synthesis and evaluation of N-aryl derivatives containing sulfonamide moieties. The results indicated that these compounds were effective inhibitors of multiple CA isoforms, highlighting their potential as therapeutic agents for conditions where CAs play a critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
